Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate
Overview
Description
Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate, also known as Methyl Hydroferulate, is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of ferulic acid and is commonly used in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the breakdown and synthesis of complex molecules. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in the metabolic flux within cells . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, altering their conformation and activity. This can lead to either the activation or inhibition of these biomolecules, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or providing protective effects against certain diseases. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . It is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect the levels of various metabolites within cells, thereby influencing overall metabolic flux . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of the compound can significantly impact its biological activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the regulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate can be synthesized through the esterification of 4-hydroxy-2-methoxyphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of reactants and catalysts in a controlled environment to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Ethers or esters.
Mechanism of Action
The mechanism of action of Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound can scavenge free radicals and inhibit the activity of pro-inflammatory enzymes, thereby reducing oxidative damage and inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-Hydroxy-3-methoxyphenyl)propanoate: Similar in structure but with a different position of the methoxy group.
Methyl 3-(3-Hydroxy-4-methoxyphenyl)propanoate: Another isomer with the hydroxyl and methoxy groups in different positions.
Uniqueness
Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-(4-hydroxy-2-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-9(12)5-3-8(10)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSVLXMSEDRKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260013 | |
Record name | Methyl 4-hydroxy-2-methoxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628333-35-7 | |
Record name | Methyl 4-hydroxy-2-methoxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628333-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxy-2-methoxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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